3,3-Dimethylhex-5-en-1-ol
Description
These include isomers such as 3,4-Dimethyl-5-hexen-3-ol (CAS 67760-91-2) and 3,5-Dimethyl-5-hexen-3-ol (CAS 1569-46-6), both sharing the molecular formula C₈H₁₆O . These compounds are characterized by a hydroxyl group at position 1, a terminal double bond at position 5, and methyl substituents at carbons 3 and either 4 or 4. Such structural features influence their reactivity, solubility, and applications in organic synthesis, particularly as intermediates for fragrances or pharmaceuticals.
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
3,3-dimethylhex-5-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-4-5-8(2,3)6-7-9/h4,9H,1,5-7H2,2-3H3 |
InChI Key |
IWTQWFNSSAKXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCO)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Isomers
The following table summarizes key structural and physicochemical properties of 3,3-Dimethylhex-5-en-1-ol analogues and related alcohols:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Positions | Functional Groups | Boiling Point (°C) |
|---|---|---|---|---|---|---|
| 3,4-Dimethyl-5-hexen-3-ol | 67760-91-2 | C₈H₁₆O | 128.21 | 3,4-dimethyl; 5-en | Terminal alkene, alcohol | ~180–185 (est.) |
| 3,5-Dimethyl-5-hexen-3-ol | 1569-46-6 | C₈H₁₆O | 128.21 | 3,5-dimethyl; 5-en | Internal alkene, alcohol | ~190–195 (est.) |
| 3-Ethylhex-5-yn-3-ol | 1193-70-0 | C₈H₁₄O | 126.20 | 3-ethyl; 5-yn | Terminal alkyne, alcohol | ~160–165 (est.) |
| 5-Methyl-1-(phenylmethoxy)-5-hexen-3-ol | 101906-15-4 | C₁₄H₂₀O₂ | 220.31 | 5-methyl; phenylmethoxy | Ether, alkene, alcohol | ~250–260 (est.) |
Key Observations:
- Branching Effects : The position of methyl groups (e.g., 3,4 vs. 3,5) alters steric hindrance and boiling points. 3,5-Dimethyl-5-hexen-3-ol has a higher estimated boiling point due to reduced volatility from internal alkene stabilization .
- Functional Group Variations : Substitution with an alkyne (3-Ethylhex-5-yn-3-ol) lowers molecular weight and boiling point compared to alkene-containing analogues . The phenylmethoxy group in 5-Methyl-1-(phenylmethoxy)-5-hexen-3-ol significantly increases molecular weight and hydrophobicity .
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